1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC15826039
Molecular Formula: C14H20N4
Molecular Weight: 244.34 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine -](/images/structure/VC15826039.png)
Specification
Molecular Formula | C14H20N4 |
---|---|
Molecular Weight | 244.34 g/mol |
IUPAC Name | 1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C14H20N4/c15-10-6-7-18(8-10)14-11-2-1-3-12(11)16-13(17-14)9-4-5-9/h9-10H,1-8,15H2 |
Standard InChI Key | WJDKWFHWSHQORR-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)N=C(N=C2N3CCC(C3)N)C4CC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is a bicyclic heterocyclic compound with the molecular formula C₁₄H₂₀N₄ and a molecular weight of 244.34 g/mol . Its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) representations encode its complex structure, which combines a cyclopenta[d]pyrimidine core with a pyrrolidin-3-amine substituent.
Table 1: Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1707566-50-4 |
Molecular Formula | C₁₄H₂₀N₄ |
Molecular Weight | 244.34 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Structural Analysis
The compound’s structure features a cyclopenta[d]pyrimidine ring system, a fused bicyclic scaffold comprising a five-membered cyclopentane ring and a six-membered pyrimidine ring. The pyrimidine component contains two nitrogen atoms at positions 1 and 3, while the cyclopentane ring introduces steric constraints that influence the molecule’s conformational flexibility . A cyclopropyl group at position 2 of the pyrimidine ring enhances the compound’s rigidity, potentially optimizing its binding affinity in biological systems. The pyrrolidin-3-amine substituent at position 4 contributes a secondary amine functional group, which may participate in hydrogen bonding or acid-base interactions.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification likely employs techniques such as column chromatography or recrystallization. Characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would confirm structural integrity. The absence of reported melting or boiling points indicates that thermal stability data remain proprietary or unstudied .
Precaution Code | Guidance |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301 + P310 | IF SWALLOWED: Immediately call a poison center or doctor |
Regulatory and Environmental Considerations
Disposal Recommendations
Consistent with pharmaceutical intermediates, disposal should follow incineration or chemical neutralization protocols under regulatory supervision .
Future Research Directions
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Kinase Inhibition Profiling: High-throughput screening against kinase panels to identify therapeutic targets.
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Solubility Optimization: Structural modifications to enhance aqueous solubility for in vivo studies.
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Toxicological Studies: Acute and chronic toxicity assessments in model organisms.
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